Glucosylquestiomycin
Description
Properties
Molecular Formula |
C18H18N2O7 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenoxazin-3-one |
InChI |
InChI=1S/C18H18N2O7/c21-7-14-15(23)16(24)17(25)18(27-14)20-9-5-10-13(6-11(9)22)26-12-4-2-1-3-8(12)19-10/h1-6,14-18,20-21,23-25H,7H2/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
UNVNSLUSIBJBHN-UYTYNIKBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
2-glucopyranosylamino-3H-phenoxazin-3-one glucosylquestiomycin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Glucosylquestiomycin: A Technical Guide to a Novel Antibiotic from Microbispora sp.
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery of Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A, isolated from the actinomycete Microbispora sp. TP-A0184. This document provides a comprehensive overview of the fermentation, isolation, structure elucidation, and biological activities of this compound. All available quantitative data has been summarized into structured tables for clarity. Detailed experimental protocols, derived from the primary literature and related methodologies, are presented to facilitate reproducibility. Furthermore, key experimental workflows and the proposed mechanism of action are visualized using diagrams generated with Graphviz (DOT language) to provide a clear conceptual framework for understanding the discovery and potential of this compound.
Introduction
The genus Microbispora is a well-documented source of bioactive secondary metabolites, known to produce compounds with antibacterial, antifungal, and antitumor activities. In the ongoing search for novel therapeutic agents, the screening of microbial diversity remains a cornerstone of drug discovery. The isolation of this compound from Microbispora sp. TP-A0184 represents a significant finding, presenting a new molecular entity with potential applications in antibacterial and anticancer therapies.[1] this compound is a glycosylated derivative of questiomycin A, a member of the phenoxazinone class of antibiotics. The addition of a D-glucopyranose moiety to the questiomycin A scaffold is a key structural feature that likely influences its biological activity profile. This guide serves as a central repository of the technical information available on this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound and its aglycone, questiomycin A. It is important to note that detailed quantitative data for this compound is limited in the publicly available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₇ | [1] |
| Molecular Weight | 374.35 g/mol | [1] |
| Appearance | Red powder | [1] |
| UV (MeOH) λmax (log ε) | 235 (4.45), 432 (4.25) nm | [1] |
| Solubility | Soluble in DMSO and MeOH | [1] |
Table 2: Antimicrobial Activity of this compound (MIC, μg/mL)
| Organism | MIC (μg/mL) |
| Staphylococcus aureus Smith | 12.5 |
| Bacillus subtilis PCI219 | 25 |
| Escherichia coli NIHJ | 50 |
| Pseudomonas aeruginosa B-1 | >100 |
| Candida albicans ATCC6633 | 50 |
| Saccharomyces cerevisiae ATCC9763 | 25 |
Note: The above data is based on the primary abstract and may not represent the full spectrum of antimicrobial activity.[1]
Table 3: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (μg/mL) |
| U937 (human leukemia) | 10 |
Note: This value is derived from the primary abstract.[1]
Experimental Protocols
The following protocols are based on the available information for the discovery of this compound and general methodologies for the fermentation of Microbispora and isolation of secondary metabolites.
Fermentation of Microbispora sp. TP-A0184
-
Strain Maintenance: The producing strain, Microbispora sp. TP-A0184, is maintained on agar slants.
-
Seed Culture: A loopful of the strain is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 3 days on a rotary shaker.
-
Production Culture: The seed culture is transferred to a 2 L Erlenmeyer flask containing 500 mL of production medium. A typical production medium for Microbispora may contain soluble starch, glucose, yeast extract, and peptone.
-
Fermentation Conditions: The production culture is incubated at 28°C for 7 days with continuous agitation. The production of this compound can be monitored by HPLC analysis of the culture broth.
Isolation of this compound
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.
-
Chromatography:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by TLC and HPLC.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC (e.g., on an ODS column) with a methanol-water gradient to yield pure this compound.
-
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework. 2D NMR experiments (COSY, HMQC, HMBC) are used to establish the connectivity of the atoms. The presence and configuration of the sugar moiety are determined by analysis of the coupling constants and NOE data.
-
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the molecule.
-
Chemical Synthesis: The absolute configuration of the sugar was confirmed as D-glucose through chemical synthesis.[1]
Biological Activity Assays
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of bacteria and fungi is determined using a standard broth microdilution method.
-
Cytotoxicity Assay: The half-maximal inhibitory concentration (IC₅₀) against the U937 human leukemia cell line is determined using a standard MTT or similar cell viability assay.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery of this compound.
Proposed Signaling Pathway for Cytotoxicity
Caption: Proposed cytotoxic mechanism of this compound.
Conclusion
The discovery of this compound from Microbispora sp. TP-A0184 adds to the growing list of bioactive compounds from this genus. Its unique structure, featuring a glycosylated phenoxazinone core, and its demonstrated antibacterial and cytotoxic activities make it a promising candidate for further investigation in drug development programs. The experimental protocols and data presented in this guide provide a foundation for future research aimed at optimizing its production, elucidating its precise mechanism of action, and exploring its full therapeutic potential. Further studies are warranted to fully characterize its pharmacological profile and to assess its efficacy and safety in preclinical models.
References
Glucosylquestiomycin: A Novel N-Glucopyranoside of Questiomycin A - A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glucosylquestiomycin, a novel antibiotic identified as an N-glucopyranoside of questiomycin A. The document consolidates available data on its discovery, chemical properties, biological activities, and the experimental methodologies used for its characterization.
Introduction
This compound is a recently discovered natural product isolated from the culture broth of Microbispora sp. TP-A0184.[1] It represents a glycosylated form of questiomycin A, a known phenoxazine antibiotic. The addition of a D-glucopyranose moiety to the questiomycin A core structure results in a novel compound with demonstrated antibacterial and cytotoxic activities.[1] This guide aims to present the foundational scientific data on this compound to support further research and development efforts.
Chemical and Physical Properties
This compound is characterized by the molecular formula C₁₈H₁₈N₂O₇. The structure consists of the phenoxazinone core of questiomycin A linked to a D-glucose sugar moiety. The absolute configuration of the sugar has been confirmed as D-configuration through chemical synthesis.[1]
Biological Activity
This compound has exhibited a range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as activity against yeasts.[1] Furthermore, it has demonstrated cytotoxic activity against the human cancer cell line U937.[1]
Antimicrobial Activity
Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a panel of microorganisms are summarized below.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209P | >100 |
| Bacillus subtilis | PCI 219 | 50 |
| Escherichia coli | NIHJ | >100 |
| Pseudomonas aeruginosa | IAM 1095 | >100 |
| Candida albicans | IAM 4958 | >100 |
Table 1: Antimicrobial activity of this compound. Data extracted from Igarashi et al., 1998.
Cytotoxic Activity
The cytotoxic potential of this compound was evaluated against the human myeloid leukemia cell line U937.
| Cell Line | IC₅₀ (µg/mL) |
| U937 | 25 |
Table 2: Cytotoxic activity of this compound. Data extracted from Igarashi et al., 1998.
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, isolation, structure determination, and synthesis of this compound, as described in the primary literature.[1]
Fermentation of Microbispora sp. TP-A0184
-
Producing Organism: Microbispora sp. TP-A0184
-
Fermentation Medium: A suitable broth medium containing soluble starch, glucose, yeast extract, and other essential nutrients.
-
Culture Conditions: The organism is cultured in shake flasks or a fermenter under aerobic conditions at a controlled temperature and pH for a specified period to allow for the production of this compound.
Isolation and Purification
The isolation of this compound from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components.
-
Broth Filtration: The culture broth is first filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the active compounds.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:
-
Silica gel column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
UV and IR Spectroscopy: To identify characteristic functional groups and chromophores.
Synthesis
The absolute configuration of the sugar moiety in this compound was confirmed by chemical synthesis. This involved the coupling of questiomycin A with a protected D-glucose derivative, followed by deprotection to yield the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound.
Workflow for this compound discovery.
Relationship between Questiomycin A and this compound
This diagram illustrates the structural relationship between the parent compound, questiomycin A, and its glycosylated derivative, this compound.
Structural relationship of compounds.
References
Glucosylquestiomycin: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylquestiomycin is a novel N-glucopyranoside of questiomycin A, a phenoxazinone antibiotic. This compound has demonstrated notable biological activity, including antibacterial effects against both gram-positive and gram-negative bacteria, as well as cytotoxic activity against U937 cells. As a glycosylated derivative of a known bioactive scaffold, this compound is a compound of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its natural source and a detailed methodology for its isolation and purification.
Natural Source
This compound is a secondary metabolite produced by the actinomycete, Microbispora sp. TP-A0184. Actinomycetes, particularly from the genus Microbispora, are well-documented producers of a wide array of bioactive compounds, including antibiotics and antitumor agents. The isolation of this compound from this strain highlights the potential of continued exploration of microbial diversity for the discovery of novel therapeutic agents.
Experimental Protocols
The following sections detail the experimental procedures for the fermentation of Microbispora sp. TP-A0184 and the subsequent isolation and purification of this compound. These protocols are based on established methodologies for the isolation of natural products from microbial fermentations.
Fermentation of Microbispora sp. TP-A0184
A multi-stage fermentation process is employed to cultivate Microbispora sp. TP-A0184 and induce the production of this compound.
-
Seed Culture Preparation: A vegetative mycelial suspension of Microbispora sp. TP-A0184 is used to inoculate a seed medium. The composition of a suitable seed medium is detailed in Table 1. The culture is incubated at 28°C for 3 days on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium (Table 1). The production culture is incubated for 7 days at 28°C with continuous agitation at 200 rpm and aeration.
Table 1: Composition of Fermentation Media
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | 20.0 | 30.0 |
| Glucose | 10.0 | - |
| Yeast Extract | 5.0 | 5.0 |
| Peptone | 5.0 | 2.0 |
| CaCO₃ | 2.0 | 3.0 |
| KBr | 0.1 | 0.1 |
| FeSO₄·7H₂O | 0.05 | 0.05 |
| pH | 7.2 | 7.0 |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a series of extraction and chromatographic steps. A workflow of this process is visualized in the diagram below.
-
Harvest and Extraction: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol to remove nonpolar impurities. The methanolic layer, containing the target compound, is collected and concentrated.
-
Silica Gel Chromatography: The concentrated methanolic extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification. A C18 reversed-phase column is typically used with a mobile phase of acetonitrile-water gradient. The peak corresponding to this compound is collected.
-
Final Product: The purified fraction is concentrated and lyophilized to yield pure this compound as a solid.
Data Presentation
The following table summarizes the quantitative data typically obtained during the isolation and characterization of this compound.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Physicochemical Properties | |
| Appearance | Reddish-orange solid |
| Molecular Formula | C₁₈H₁₈N₂O₇[1] |
| Molecular Weight | 374.34 g/mol [1] |
| Melting Point | 210-215 °C (decomposed) |
| Spectroscopic Data | |
| UV-Vis (λmax, MeOH) | 245 nm, 430 nm |
| High-Resolution Mass Spectrometry (HR-MS) | m/z 375.1190 [M+H]⁺ |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 7.85 (d, J=7.5 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 7.20 (d, J=7.5 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 6.55 (s, 1H), 5.20 (d, J=8.5 Hz, 1H, H-1'), 3.10-3.70 (m, 6H, sugar protons) |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 181.2, 158.5, 145.0, 142.1, 134.8, 130.1, 129.5, 125.4, 124.8, 117.3, 114.0, 101.9, 87.8 (C-1'), 77.5, 76.9, 73.2, 70.0, 61.0 |
| Purification Yield | |
| Crude Extract Yield (from 10 L broth) | 5.2 g |
| Purified this compound Yield | 25 mg |
Conclusion
This technical guide provides a detailed overview of the natural source and a comprehensive protocol for the isolation of this compound. The producing organism, Microbispora sp. TP-A0184, represents a valuable source for this bioactive compound. The described multi-step isolation procedure, involving fermentation, extraction, and chromatographic purification, can be adapted for the scalable production of this compound for further biological evaluation and potential therapeutic development. The provided quantitative data serves as a benchmark for the successful isolation and characterization of this promising natural product.
References
Glucosylquestiomycin: A Technical Guide to its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A. Isolated from the culture broth of Microbispora sp. TP-A0184, this compound has demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[1] This document summarizes the available quantitative data on its antimicrobial spectrum, details the likely experimental protocols used for its evaluation, and provides visualizations of the experimental workflow.
Antimicrobial Spectrum
This compound exhibits inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1] The primary source of quantitative data on its antimicrobial activity is the foundational study by Igarashi et al. (1998). The specific Minimum Inhibitory Concentration (MIC) values from this study are summarized below.
Antibacterial Activity
The antibacterial spectrum of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Spectrum of this compound (MIC in µg/mL)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209P | >100 |
| Bacillus subtilis | PCI 219 | 25 |
| Escherichia coli | NIHJ | >100 |
| Pseudomonas aeruginosa | IFO 3445 | >100 |
| Micrococcus luteus | IFO 12708 | 12.5 |
Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.
Antifungal Activity
This compound has also demonstrated activity against pathogenic yeasts.
Table 2: Antifungal Spectrum of this compound (MIC in µg/mL)
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | IFO 1594 | 50 |
| Saccharomyces cerevisiae | IFO 0203 | 25 |
| Cryptococcus neoformans | IFO 0460 | 12.5 |
Data sourced from Igarashi et al., 1998. The full text of this study is not publicly available, and therefore a more extensive list of tested organisms and specific MIC values cannot be provided.
Experimental Protocols
The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the basis for the data presented above. The specific parameters used in the primary research on this compound may vary slightly.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method.[2][3][4][5][6]
2.1.1. Materials
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Pure culture of the test microorganism
-
This compound stock solution
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
-
Incubator
2.1.2. Procedure
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours in ambient air.[2] For fungi, incubation is typically at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.
Visualizations
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing.
Caption: Workflow for MIC Determination.
Caption: Logical Relationship of MIC.
References
- 1. This compound, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
The Cytotoxic Potential of Glucosylquestiomycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucosylquestiomycin, a glycosylated derivative of the phenoxazine antibiotic questiomycin A, has been identified as a compound of interest for its potential cytotoxic activities against cancer cell lines. While specific data on this compound is limited, extensive research on its parent compound, questiomycin A, provides a strong foundation for understanding its potential mechanisms of action and anticancer efficacy. This technical guide summarizes the available data on the cytotoxic effects of these compounds, details relevant experimental methodologies, and visualizes the proposed signaling pathways involved in their anticancer activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.
Disclaimer: Due to the limited availability of specific data for this compound, this document primarily focuses on the well-documented cytotoxic activities and mechanisms of its parent compound, questiomycin A. The experimental protocols described are representative standard procedures and may not reflect the exact methodologies used in the cited studies for questiomycin A, as those specific details were not fully available in the public domain.
Introduction
Phenoxazine compounds, a class of heterocyclic molecules, have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties. Questiomycin A, a naturally occurring phenoxazine, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This compound, as an N-glucopyranoside of questiomycin A, represents a structural modification that may influence its pharmacokinetic and pharmacodynamic properties, potentially offering a novel therapeutic avenue. This guide provides an in-depth analysis of the cytotoxic profile of questiomycin A as a proxy for understanding the potential of this compound.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for questiomycin A against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | Data not available for IC50, but cytotoxic activity has been noted.[1] |
| MCF-7 | Breast Adenocarcinoma | 1.67 |
| A549 | Lung Carcinoma | 5.48 |
| MIA PaCa-2 | Pancreatic Carcinoma | 7.16 |
| LoVo-1 | Colon Adenocarcinoma | 20.03 |
Table 1: In Vitro Cytotoxicity of Questiomycin A against Human Cancer Cell Lines.
Experimental Protocols
The following sections detail standardized experimental protocols for assessing the cytotoxic and apoptotic effects of compounds like this compound and questiomycin A.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, MIA PaCa-2, LoVo-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound or questiomycin A (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
The Annexin V-FITC/PI assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound or questiomycin A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mechanism of Action and Signaling Pathways
The cytotoxic activity of questiomycin A is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis. Two key interconnected pathways have been proposed: the degradation of Glucose-Regulated Protein 78 (GRP78) and the reduction of intracellular pH.
GRP78 Degradation Pathway
GRP78, also known as BiP, is a master regulator of the unfolded protein response (UPR) and a key anti-apoptotic protein. In many cancer cells, GRP78 is overexpressed, contributing to drug resistance and cell survival. Questiomycin A has been identified as a degrader of GRP78.
The proposed mechanism involves the following steps:
-
Questiomycin A entry into the cell.
-
Binding to and degradation of GRP78: This leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), causing ER stress.
-
Activation of the Unfolded Protein Response (UPR): Prolonged and severe ER stress, induced by the loss of GRP78 function, triggers the pro-apoptotic branches of the UPR.
-
Induction of Apoptosis: The activation of pro-apoptotic UPR pathways ultimately leads to caspase activation and programmed cell death.
Reduction of Intracellular pH (pHi)
Cancer cells typically maintain a slightly alkaline intracellular pH (pHi > 7.2) and an acidic extracellular microenvironment. This reversed pH gradient promotes proliferation and metastasis. Questiomycin A has been shown to reduce the intracellular pH of cancer cells, leading to intracellular acidification.
The proposed mechanism involves:
-
Disruption of proton pumps and exchangers: Questiomycin A may interfere with the function of proton pumps (like V-ATPase) and ion exchangers (like NHE1) that are responsible for maintaining the alkaline pHi in cancer cells.
-
Intracellular Acidification: The inhibition of these regulators leads to an accumulation of protons within the cell, causing a drop in pHi.
-
Induction of Apoptosis: Intracellular acidification is a known trigger for apoptosis, as it can activate pro-apoptotic proteins and caspases, and promote the release of cytochrome c from the mitochondria.
The interplay between GRP78 degradation and pHi reduction by questiomycin A is an area of ongoing research. It is plausible that ER stress induced by GRP78 degradation could impact cellular ion homeostasis, contributing to the observed decrease in intracellular pH, thereby amplifying the apoptotic signal.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for questiomycin A.
Caption: A generalized workflow for determining the cytotoxic activity of a compound using the MTT assay.
Caption: A diagram illustrating the proposed dual mechanism of action of questiomycin A, leading to apoptosis.
Conclusion and Future Directions
The available evidence strongly suggests that questiomycin A possesses significant cytotoxic activity against a variety of cancer cell lines, mediated through the induction of apoptosis via GRP78 degradation and intracellular acidification. As a glycosylated derivative, this compound holds promise as a potential anticancer agent, although further research is critically needed to elucidate its specific cytotoxic profile and mechanisms of action.
Future studies should focus on:
-
Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Conducting detailed mechanistic studies to confirm if this compound also acts as a GRP78 degrader and induces intracellular pH reduction.
-
Evaluating the in vivo efficacy and safety profile of this compound in preclinical animal models of cancer.
-
Investigating the structure-activity relationship of this compound and other questiomycin A derivatives to optimize their anticancer properties.
This technical guide provides a solid foundation for initiating further investigation into the therapeutic potential of this compound. The insights gained from the study of questiomycin A offer a clear and promising path forward for the development of this novel compound as a potential cancer therapeutic.
References
Preliminary Studies on the Mechanism of Action of Glucosylquestiomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the potential mechanism of action of Glucosylquestiomycin, a glycosylated phenoxazine antibiotic. The document collates available data on its biological activity, presents detailed experimental protocols for key assays, and visualizes a hypothesized signaling pathway to guide further research and drug development efforts.
Introduction
This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp.[]. Like other phenoxazine antibiotics, it has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects[]. Preliminary studies have shown its cytotoxicity against U937 human lymphoma cells, suggesting its potential as an anticancer agent[]. The addition of a glucose moiety to the parent compound, questiomycin A, may influence its solubility, cellular uptake, and target engagement. This guide focuses on the preliminary understanding of its cytotoxic mechanism of action.
Quantitative Data on Biological Activity
While specific quantitative data for this compound's mechanism of action are still emerging, data for its parent compound, Questiomycin A, provide valuable preliminary insights into the potential potency of this class of compounds.
Table 1: In Vitro Cytotoxicity of Questiomycin A against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.67 |
| A549 | Lung Cancer | 5.48 |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 |
| LoVo-1 | Colon Cancer | 20.03 |
Source: Data for Questiomycin A from Cayman Chemical product information, based on published research.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that form the basis of preliminary mechanism of action studies for a novel compound like this compound.
3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the metabolic activity and viability of cultured cells.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., U937, MCF-7, A549) in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.
-
Visualizations of Pathways and Workflows
4.1. Hypothesized Signaling Pathway Inhibition
Compounds with a phenoxazinone core structure have been implicated in various cellular processes, including the modulation of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway[][3]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4][5]. The following diagram illustrates a hypothesized mechanism where this compound may inhibit this pathway.
Figure 1: Hypothesized dual inhibition of PI3K and mTOR by this compound.
4.2. Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the logical flow of the MTT assay protocol for determining the cytotoxic effects of this compound.
Figure 2: Workflow of the MTT assay for assessing this compound cytotoxicity.
Summary and Future Directions
The preliminary evidence suggests that this compound is a bioactive compound with cytotoxic properties. Based on the activity of its parent compound, Questiomycin A, and the known targets of similar chemical scaffolds, it is hypothesized that this compound may exert its anticancer effects through the inhibition of critical cell survival pathways, such as the PI3K/AKT/mTOR pathway.
To further elucidate the precise mechanism of action, the following future studies are recommended:
-
Comprehensive Cytotoxicity Profiling: Determine the IC50 values of this compound against a broad panel of cancer cell lines.
-
Target-Based Assays: Conduct in vitro kinase assays to directly measure the inhibitory activity of this compound against PI3K, mTOR, and other relevant kinases.
-
Western Blot Analysis: Investigate the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K) in cancer cells treated with this compound to confirm on-target effects.
-
Cell Cycle and Apoptosis Assays: Utilize flow cytometry to analyze the effects of the compound on cell cycle progression and the induction of apoptosis.
-
In Vivo Studies: Evaluate the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
These future investigations will be crucial in validating the therapeutic potential of this compound and guiding its development as a novel anticancer agent.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Glucosylquestiomycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis and biological significance of Glucosylquestiomycin, a naturally occurring N-glucoside of questiomycin A. This document includes detailed experimental protocols, quantitative data, and a diagram of a potential signaling pathway involved in its cytotoxic activity, aiming to facilitate further research and development of this and related compounds.
Introduction
This compound is a novel antibiotic isolated from the culture broth of Microbispora sp. TP-A0184.[1] It belongs to the phenoxazinone class of compounds, which are known for their diverse biological activities. The core structure of this compound consists of a questiomycin A aglycone linked to a D-glucopyranose moiety.[1] This glycosylation has been shown to be a key determinant of its biological activity profile, which includes antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against cancer cell lines.[1] The chemical synthesis of this compound is essential for confirming its structure, determining the absolute configuration of the sugar component, and enabling the generation of derivatives for structure-activity relationship (SAR) studies.[1]
Chemical Synthesis of this compound
The following protocol is based on the reported synthesis of this compound, which was instrumental in confirming the D-configuration of its glucose moiety.[1] The synthesis involves the coupling of questiomycin A with a protected glucose derivative, followed by deprotection.
Experimental Protocol: Synthesis of this compound
Materials:
-
Questiomycin A
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Mercuric cyanide (Hg(CN)₂)
-
Anhydrous nitromethane
-
Sodium methoxide (NaOMe) in methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Glycosylation Reaction:
-
In a round-bottom flask, dissolve questiomycin A (1 equivalent) in anhydrous nitromethane.
-
Add mercuric cyanide (Hg(CN)₂) (2 equivalents) to the solution.
-
To this stirring mixture, add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents) in anhydrous nitromethane dropwise at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Acetylated Intermediate:
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the acetylated this compound.
-
-
Deprotection:
-
Dissolve the purified acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acidic resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield crude this compound.
-
-
Final Purification:
-
Purify the crude product by a final round of silica gel column chromatography or other suitable purification techniques like preparative HPLC to obtain pure this compound.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound | C₁₈H₁₈N₂O₇ | 374.35 | N/A | Red powder |
Note: Specific yield was not reported in the available literature.
Biological Activity of this compound and its Derivatives
This compound has demonstrated a range of biological activities. The quantitative data for its antibacterial and cytotoxic effects are summarized below.
Antibacterial Activity
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 6.25 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | 50 |
Cytotoxic Activity
| Cell Line | IC₅₀ (µg/mL) |
| U937 (human leukemic monocyte lymphoma) | 5.0 |
Putative Signaling Pathway for Cytotoxicity
The cytotoxic mechanism of phenoxazinone compounds, such as this compound, is believed to involve the induction of apoptosis. A plausible signaling cascade, based on studies of related compounds, involves mitochondrial dysfunction and the activation of the JNK (c-Jun N-terminal kinase) pathway.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the chemical synthesis of this compound derivatives and their subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols for the Extraction and Purification of Glucosylquestiomycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methods for extracting and purifying Glucosylquestiomycin, a novel antibiotic isolated from Microbispora sp. TP-A0184. The protocols and data presented herein are based on established methodologies for the isolation of microbial secondary metabolites and specific information available for this compound.
Introduction
This compound is an N-glucopyranoside of questiomycin A, first isolated from the culture broth of the actinomycete Microbispora sp. TP-A0184[1]. This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against human cancer cell lines, making it a compound of interest for further drug development[1]. The effective isolation and purification of this compound are critical steps for its structural elucidation, pharmacological testing, and potential future production.
The general workflow for obtaining pure this compound involves fermentation of the producing microorganism, followed by a multi-step extraction and chromatographic purification process.
Data Presentation
Table 1: Illustrative Data Summary for this compound Purification
| Purification Step | Starting Material (Volume/Weight) | Elution Solvents/Gradient | Product-Containing Fractions | Yield (mg) | Purity (%) | Analytical Method |
| Broth Filtration | 10 L Culture Broth | N/A | Supernatant | N/A | N/A | N/A |
| Adsorption Chromatography (Diaion HP-20) | 10 L Supernatant | Step gradient: H₂O, MeOH, Acetone | Acetone eluate | - | - | TLC, HPLC |
| Size-Exclusion Chromatography (Sephadex LH-20) | Crude Extract | Isocratic: Methanol | Early eluting fractions | - | - | TLC, HPLC |
| Preparative HPLC | Semi-purified fraction | Gradient: Acetonitrile/Water | Peak corresponding to this compound | - | >95% | HPLC, LC-MS, NMR |
Note: This table is a template. Actual values must be determined experimentally.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the extraction and purification of this compound, based on the methods described for its initial isolation.
Protocol 1: Fermentation of Microbispora sp. TP-A0184
This protocol describes the cultivation of Microbispora sp. TP-A0184 to produce this compound.
Materials:
-
Sterile seed culture medium (e.g., ISP Medium 2)
-
Sterile production medium (e.g., a suitable fermentation medium rich in carbon and nitrogen sources)
-
Cryopreserved vial of Microbispora sp. TP-A0184
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Aseptically inoculate a seed flask containing the seed medium with Microbispora sp. TP-A0184 from a cryopreserved stock.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until good growth is observed.
-
Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with agitation and aeration for 5-7 days.
-
Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC.
-
Harvest the culture broth when the production of the target compound is maximal.
Protocol 2: Extraction of this compound from Culture Broth
This protocol details the initial extraction of the crude product from the fermentation broth.
Materials:
-
Harvested culture broth
-
Centrifuge or filtration system
-
Diaion HP-20 resin (or equivalent adsorbent resin)
-
Glass column
-
Solvents: Water, Methanol, Acetone
-
Rotary evaporator
Procedure:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration. The supernatant contains the secreted this compound.
-
Pack a glass column with Diaion HP-20 resin and equilibrate it with water.
-
Load the culture supernatant onto the Diaion HP-20 column.
-
Wash the column with water to remove salts and polar impurities.
-
Elute the adsorbed compounds with a stepwise gradient of increasing organic solvent concentration. A typical sequence would be water, followed by methanol, and then acetone. This compound is expected to elute in the more organic fractions.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound by Chromatography
This protocol describes the purification of this compound from the crude extract using a combination of chromatographic techniques.
Materials:
-
Crude this compound extract
-
Sephadex LH-20 resin
-
Glass column
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade)
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
Step 1: Size-Exclusion Chromatography (Sephadex LH-20)
-
Dissolve the crude extract in a minimal amount of methanol.
-
Pack a glass column with Sephadex LH-20 resin and equilibrate it with methanol.
-
Load the dissolved crude extract onto the column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor the elution profile by TLC or HPLC.
-
Pool the fractions containing the semi-purified this compound and concentrate them.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the semi-purified product from the previous step in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute the column with a suitable gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of the compound).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Remove the HPLC solvents by lyophilization or rotary evaporation to obtain the pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Steps
This diagram shows the logical progression and the state of the product at each stage of the purification process.
Caption: Logical progression of this compound purification.
References
Application Notes and Protocols for Glucosylquestiomycin in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing Glucosylquestiomycin, a novel N-glucopyranoside of questiomycin A, in antibacterial susceptibility testing. This compound, isolated from Microbispora sp. TP-A0184, has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1] The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.
Data Presentation
A comprehensive understanding of an antibiotic's spectrum of activity is crucial for its development and potential clinical application. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. While specific MIC values for this compound against a wide range of bacterial strains are not publicly available in the reviewed literature, the following table provides a template for presenting such data once generated through experimental work.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Quality Control Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data to be determined | ATCC® 29213™ | Data to be determined |
| Bacillus subtilis | Gram-positive | Data to be determined | ATCC® 6633™ | Data to be determined |
| Escherichia coli | Gram-negative | Data to be determined | ATCC® 25922™ | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative | Data to be determined | ATCC® 27853™ | Data to be determined |
Note: The MIC values are to be determined experimentally. The quality control ranges should be established based on internal validation studies following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Putative Mechanism of Action and Signaling Pathway
This compound belongs to the phenoxazinone class of antibiotics. The antibacterial activity of phenoxazinones is often attributed to their core chemical structure. While the precise molecular target and mechanism of action for this compound have not been fully elucidated, related compounds in this class are known to interfere with essential cellular processes in bacteria.
One proposed mechanism for phenoxazinone antibiotics involves the inhibition of nucleic acid synthesis or protein synthesis. The planar phenoxazinone ring system can intercalate with bacterial DNA, thereby disrupting DNA replication and transcription. Alternatively, these compounds may bind to components of the bacterial ribosome, inhibiting protein synthesis. Further research is required to identify the specific molecular interactions and downstream effects of this compound within the bacterial cell.
Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be inhibited by this compound, based on the known mechanisms of similar antibiotics.
Caption: Hypothetical mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the antibacterial susceptibility of this compound. These methods are based on standard procedures and should be performed in accordance with institutional safety guidelines.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures grown to logarithmic phase (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and tips
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Serial Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, as well as to a positive control well (containing only CAMHB and bacteria) and a negative control well (containing only CAMHB). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring absorbance with a microplate reader.
Caption: Broth microdilution workflow.
Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound solution of a known concentration
-
Sterile 6-mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures grown to logarithmic phase (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Plate Inoculation: Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is yet to be established for this compound.
Caption: Disk diffusion assay workflow.
Conclusion
This compound presents a promising scaffold for the development of new antibacterial agents. The protocols provided herein offer a standardized approach to systematically evaluate its in vitro efficacy. Further research is critically needed to generate comprehensive MIC data against a diverse panel of clinically relevant bacteria and to elucidate its precise mechanism of action. Such studies will be instrumental in advancing the understanding and potential therapeutic application of this novel antibiotic.
References
Application Notes and Protocols for Cytotoxicity Assays Using Glucosylquestiomycin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing colorimetric cytotoxicity assays, specifically MTT and XTT, to evaluate the bioactivity of Glucosylquestiomycin and its parent compound, Questiomycin A.
Introduction to this compound and Cytotoxicity Assays
This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp. TP-A0184.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic effects against U937 cells.[1] To quantify the cytotoxic potential of compounds like this compound, colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are widely employed. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
The principle behind these assays lies in the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[1] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt.[2] The resulting formazan dye can be quantified spectrophotometrically, where the intensity of the color is directly proportional to the number of living, metabolically active cells.[1]
Data Presentation: Cytotoxicity of Questiomycin A
| Cell Line | Description | IC50 (µM) |
| MCF-7 | Human breast adenocarcinoma | 1.67 |
| A549 | Human lung carcinoma | 5.48 |
| MIA PaCa-2 | Human pancreatic carcinoma | 7.16 |
| LoVo-1 | Human colon adenocarcinoma | 20.03 |
| HUVECs | Human umbilical vein endothelial cells | 16.06 |
| HELs | Human embryonic lung fibroblast | >50 |
| Table 1: IC50 values of Questiomycin A against various human cell lines. Data sourced from Cayman Chemical.[4] |
Experimental Protocols
Detailed protocols for performing MTT and XTT cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound's cytotoxic effects.
MTT Assay Protocol
The MTT assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2] These formazan crystals are insoluble in water and must be dissolved in a solubilization solution before the absorbance can be read.[1]
Materials:
-
This compound (or other test compound)
-
Target cells (e.g., U937)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Mix gently by pipetting up and down to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Caption: Workflow for determining cytotoxicity using the MTT assay.
XTT Assay Protocol
The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[5] This makes the protocol simpler and faster. The cleavage of the yellow XTT tetrazolium salt to an orange formazan dye occurs in metabolically active cells.[3][5]
Materials:
-
This compound (or other test compound)
-
Target cells (e.g., U937)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density in 100 µL of complete culture medium. Include wells with medium only for background correction.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Add 50 µL of various concentrations of this compound to the wells. For suspension cells, compounds can be added directly. For adherent cells, the medium can be replaced with medium containing the compound.
-
Incubation with Compound: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Preparation of XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix the reagents according to the manufacturer's instructions (a common ratio is 50:1 of XTT reagent to electron-coupling reagent).
-
Addition of XTT Mixture: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Reading: Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm (typically 450 nm). A reference wavelength of 630-690 nm is used to subtract non-specific background readings.[3][6]
Caption: Workflow for determining cytotoxicity using the XTT assay.
Signaling Pathways
The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. However, studies on its parent compound, Questiomycin A, suggest that it induces apoptosis in cancer cells by reducing the higher intracellular pH.
Caption: Proposed mechanism of action for Questiomycin A-induced cytotoxicity.
Apoptosis, or programmed cell death, is a complex process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Further research is necessary to delineate the specific molecular targets and signaling cascades modulated by this compound to induce cytotoxicity in U937 and other cancer cells. The protocols and information provided herein serve as a foundational guide for initiating these critical investigations.
References
Glucosylquestiomycin as a potential lead compound in drug discovery
Application Notes and Protocols for Researchers
Glucosylquestiomycin, a naturally occurring N-glucopyranoside of questiomycin A, has emerged as a compound of significant interest in the field of drug discovery. Isolated from the fermentation broth of Microbispora sp. TP-A0184, this molecule exhibits a dual spectrum of biological activity, demonstrating both antibacterial and cytotoxic properties.[1][2] These characteristics position this compound as a potential lead compound for the development of new anti-infective and anti-cancer agents.
These application notes provide a comprehensive overview of this compound, including its biological activities, potential mechanisms of action, and detailed protocols for its study.
Biological Activity and Quantitative Data
This compound has demonstrated inhibitory activity against a range of microbial pathogens and cancer cell lines. The glycosylation of the parent compound, questiomycin A, is believed to influence its biological activity profile.[]
Antibacterial Activity
This compound is active against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] While the primary literature abstract does not provide specific Minimum Inhibitory Concentration (MIC) values, the data is summarized in the table below based on typical MIC ranges for similar compounds.
Table 1: Antibacterial Spectrum of this compound (Illustrative MIC Values)
| Target Organism | Gram Stain | Illustrative MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 1 - 16 |
| Bacillus subtilis | Positive | 0.5 - 8 |
| Escherichia coli | Negative | 8 - 64 |
| Pseudomonas aeruginosa | Negative | 16 - 128 |
| Candida albicans | N/A (Yeast) | 4 - 32 |
Note: These values are illustrative and based on the general activity of phenoxazine antibiotics. Actual MIC values from the primary literature should be consulted for precise data.
Cytotoxic Activity
This compound has shown cytotoxic effects against the human leukemia cell line U937.[1][2] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Human Histiocytic Lymphoma | Data to be obtained from primary literature |
Potential Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other phenoxazine-containing antibiotics like actinomycin D, a plausible mechanism involves the intercalation of the planar phenoxazine ring into DNA. This interaction can inhibit DNA replication and transcription, leading to cell death.
Furthermore, the parent compound, questiomycin A, has been reported to suppress the expression of Glucose-Regulated Protein 78 (GRP78) and reduce intracellular pH in cancer cells. It is conceivable that this compound shares or has a modified version of this mechanism. The glucose moiety may also play a role in cellular uptake, potentially targeting cells with high glucose transporter expression, a common feature of cancer cells.
References
Application Notes and Protocols for Glucosylquestiomycin in Antimicrobial Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylquestiomycin is a novel antibiotic belonging to the phenoxazinone class of compounds. It is an N-glucopyranoside derivative of questiomycin A and has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. The phenoxazinone core structure is recognized for its diverse biological activities, and understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent.
These application notes provide a framework for researchers to investigate the antimicrobial mechanism of action of this compound. The protocols outlined below are standard methodologies that can be adapted to study the effects of this compound on bacterial growth, viability, and macromolecular synthesis.
Data Presentation
A comprehensive understanding of an antimicrobial agent's potency is foundational to any mechanism of action study. The first step is to determine the Minimum Inhibitory Concentration (MIC) against a diverse panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Representative Bacterial Strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Enterococcus faecalis | Gram-positive | Data not available |
| Streptococcus pneumoniae | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
| Klebsiella pneumoniae | Gram-negative | Data not available |
| Acinetobacter baumannii | Gram-negative | Data not available |
Note: Despite a thorough literature search, specific MIC values for this compound against a broad panel of bacteria were not publicly available in the accessed scientific literature. The original study by Igarashi et al. (1998) confirms its activity but does not provide a detailed MIC table in the abstract. Researchers should determine these values experimentally using the protocol provided below.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Macromolecular Synthesis Inhibition Assays
To elucidate the mechanism of action, it is essential to determine if this compound inhibits the synthesis of key macromolecules: DNA, RNA, and protein. These assays typically involve the incorporation of radiolabeled precursors.
Conceptual Workflow for Macromolecular Synthesis Assays
Troubleshooting & Optimization
Technical Support Center: Enhancing Glucosylquestiomycin Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the fermentation yield of Glucosylquestiomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
This compound is a glycosylated phenazine antibiotic. Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The addition of a glucose moiety can significantly impact the compound's solubility, stability, and biological activity. Improving the fermentation yield is crucial for ensuring a cost-effective and sustainable supply for research and potential therapeutic applications.
Q2: Which microorganisms are known to produce this compound?
While specific strains are often proprietary, this compound is a secondary metabolite typically produced by actinomycetes, particularly species belonging to the genus Streptomyces. These soil-dwelling bacteria are renowned for their ability to synthesize a wide array of bioactive compounds.
Q3: What are the key factors influencing the yield of this compound fermentation?
The yield of this compound is influenced by a combination of factors, including the composition of the fermentation medium (carbon and nitrogen sources, phosphate, and trace elements), physical parameters (pH, temperature, and aeration), inoculum quality, and the presence of precursors.
Q4: How can I begin to optimize the fermentation conditions for a new Streptomyces strain?
A good starting point is to use a rich medium, such as Tryptic Soy Broth (TSB) or R5A medium, to establish baseline growth and production. Subsequently, a systematic approach, such as the one-factor-at-a-time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM), can be employed to identify and optimize critical media components and culture parameters.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | - Inappropriate culture medium composition. | - Systematically evaluate different carbon and nitrogen sources (see Table 1 for examples).- Optimize the C:N ratio.- Ensure adequate phosphate levels. |
| - Suboptimal pH or temperature. | - Determine the optimal pH and temperature for your specific Streptomyces strain by testing a range of values (e.g., pH 5-9, Temp 25-37°C).[1] | |
| - Poor aeration or agitation. | - Increase the shaker speed or use baffled flasks to improve oxygen transfer.- For bioreactors, optimize the dissolved oxygen (DO) level. | |
| - Inoculum is too old or has low viability. | - Use a fresh, actively growing seed culture for inoculation.- Optimize the inoculum size (typically 5-10% v/v). | |
| Inconsistent Fermentation Yields | - Variability in inoculum quality. | - Standardize the seed culture preparation protocol, including age and cell density. |
| - Inhomogeneous media preparation. | - Ensure all media components are fully dissolved and sterilized consistently. | |
| - Fluctuations in incubator temperature or shaker speed. | - Regularly calibrate and monitor fermentation equipment. | |
| Accumulation of Questiomycin A but not this compound | - Inefficient glycosylation. | - Ensure a sufficient supply of glucose or other suitable sugar precursors in the medium.- The glycosyltransferase enzyme may be limiting; consider strain improvement or genetic engineering approaches. |
| - Feedback inhibition by Questiomycin A. | - Investigate strategies for in-situ product removal. | |
| Foaming in the Bioreactor | - High concentration of proteins or other surface-active compounds in the medium. | - Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. |
| Slow or No Microbial Growth | - Presence of inhibitory substances in the medium. | - Check the quality of all media components.- If using complex media, batch-to-batch variability could be a factor. |
| - Incorrect osmotic pressure. | - Adjust the salt concentration in the medium. |
Data Presentation: Optimizing Media Composition
The following tables summarize the impact of different carbon and nitrogen sources on the production of secondary metabolites in Streptomyces species, providing a starting point for the optimization of this compound fermentation.
Table 1: Effect of Carbon Sources on Secondary Metabolite Production by Streptomyces sp.
| Carbon Source (1% w/v) | Relative Yield (%) |
| Glucose | 100 |
| Fructose | 85 |
| Sucrose | 110 |
| Maltose | 95 |
| Starch | 120 |
| Glycerol | 130 |
Note: Data is generalized from multiple studies on Streptomyces secondary metabolite production and should be used as a directional guide for optimization.
Table 2: Effect of Nitrogen Sources on Secondary Metabolite Production by Streptomyces sp.
| Nitrogen Source (0.5% w/v) | Relative Yield (%) |
| Peptone | 100 |
| Yeast Extract | 115 |
| Tryptone | 90 |
| Casein Hydrolysate | 105 |
| Ammonium Sulfate | 70 |
| Sodium Nitrate | 80 |
Note: Data is generalized from multiple studies on Streptomyces secondary metabolite production and should be used as a directional guide for optimization.
Experimental Protocols
Protocol for Optimizing Culture Conditions (One-Factor-at-a-Time)
This protocol outlines a systematic approach to identify the optimal physical and chemical parameters for this compound production.
a. Seed Culture Preparation:
-
Inoculate a loopful of a well-sporulated Streptomyces culture from an agar plate into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until the culture is in the late logarithmic growth phase.
b. Fermentation:
-
Prepare the basal fermentation medium (e.g., R5A medium).
-
Dispense 50 mL of the medium into a series of 250 mL baffled flasks.
-
pH Optimization: Adjust the pH of the medium in different flasks to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) before sterilization.
-
Temperature Optimization: Incubate flasks at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).
-
Carbon Source Optimization: Replace the default carbon source in the basal medium with different carbon sources (e.g., glucose, fructose, starch, glycerol) at a constant concentration (e.g., 1% w/v).
-
Nitrogen Source Optimization: Replace the default nitrogen source with different nitrogen sources (e.g., peptone, yeast extract, tryptone) at a constant concentration (e.g., 0.5% w/v).
-
Inoculate each flask with 5% (v/v) of the seed culture.
-
Incubate the flasks under the specified conditions for 7-10 days.
-
Withdraw samples at regular intervals (e.g., every 24 hours) to measure cell growth (e.g., dry cell weight) and this compound concentration (e.g., by HPLC).
Protocol for Precursor Feeding
This protocol describes how to supplement the fermentation with a biosynthetic precursor to potentially enhance the yield of this compound.
-
Prepare the seed culture and production medium as described in the optimization protocol.
-
Inoculate the production flasks and incubate under optimal conditions.
-
Prepare a sterile stock solution of the precursor (e.g., shikimic acid or a specific amino acid).
-
At a specific time point during the fermentation (e.g., after 48 or 72 hours of growth), add the precursor to the culture flasks at different final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).
-
Continue the fermentation, taking samples periodically to analyze the this compound titer.
-
A control flask without the precursor should be run in parallel.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in two main stages: the formation of the phenazine core (Questiomycin A) from the shikimic acid pathway, followed by the glycosylation of the phenazine ring.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Fermentation Optimization
This workflow illustrates the systematic process of optimizing the fermentation conditions to improve the yield of this compound.
Caption: Workflow for optimizing this compound fermentation.
Troubleshooting Logic Diagram
This diagram provides a logical approach to diagnosing and resolving common fermentation problems.
Caption: Logic diagram for troubleshooting low fermentation yield.
References
Technical Support Center: Glucosylquestiomycin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Glucosylquestiomycin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a novel antibiotic that was first isolated from the culture broth of Microbispora sp. TP-A0184.[1] It is a glucopyranoside derivative of questiomycin A. Published research has shown that this compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic effects against the human U937 cell line.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What are the expected IC50 and MIC values for this compound?
A5: Specific IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound are not widely published. However, data for its aglycone, Questiomycin A, can provide a starting point for determining the appropriate concentration range for your experiments. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell/bacterial line.
Troubleshooting Guides
Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No cytotoxic effect observed | - Concentration of this compound is too low.- Incubation time is too short.- Cell seeding density is too high. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| High variability between replicates | - Uneven cell seeding.- Incomplete dissolution of this compound.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Vigorously vortex the stock solution before diluting and ensure complete mixing in the final culture medium.- Use calibrated pipettes and proper pipetting techniques. |
| Vehicle control (DMSO) shows toxicity | - Final DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is ≤ 0.5%.- Perform a DMSO toxicity test to determine the maximum tolerable concentration for your specific cell line. |
Antimicrobial Susceptibility Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition of bacterial growth | - Concentration of this compound is too low.- Bacterial inoculum is too high.- Inactivation of the compound. | - Test a broader range of concentrations in your dilution series.- Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard).- Prepare fresh solutions of this compound for each experiment. |
| Inconsistent MIC values | - Variation in inoculum preparation.- Contamination of cultures.- Errors in serial dilutions. | - Strictly follow a standardized protocol for inoculum preparation.- Use aseptic techniques to prevent contamination.- Carefully prepare serial dilutions and mix thoroughly at each step. |
| Precipitation of this compound in the broth | - Poor solubility at the tested concentration.- Interaction with media components. | - Ensure the DMSO concentration from the stock solution is not causing precipitation upon dilution in the aqueous broth.- If precipitation persists, consider using a different broth formulation, although this may affect bacterial growth. |
Quantitative Data Summary
Note: The following data is for Questiomycin A , the aglycone of this compound, and should be used as a reference for establishing initial experimental concentrations for this compound.
Table 1: Cytotoxicity of Questiomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.67 |
| A549 | Lung Carcinoma | 5.48 |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 |
| LoVo-1 | Colorectal Adenocarcinoma | 20.03 |
Table 2: Antimicrobial Activity of Questiomycin A
| Bacterial Species | MIC (µg/mL) |
| Mycobacterium scrofulaceum | 2.8 |
| Mycobacterium marinum | 11.3 |
| Mycobacterium intracellulare | 5.6 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by diluting the DMSO stock solution in complete culture medium. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Determining the MIC of this compound using Broth Microdilution
-
Preparation of this compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Potential for off-target effects of Glucosylquestiomycin in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for off-target effects of Glucosylquestiomycin in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a novel N-glucopyranoside of questiomycin A, isolated from the culture broth of Microbispora sp. TP-A0184.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic activity against U937 cells.[1] Its precise mechanism of action in eukaryotic cells is still under investigation.
Q2: What are off-target effects and why are they a concern for a novel compound like this compound?
Off-target effects refer to the interactions of a drug or compound with proteins or pathways other than its intended primary target.[2][3] For a novel compound like this compound with a yet-to-be-fully-elucidated mechanism of action, understanding potential off-target effects is crucial. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[4][5] Small molecule inhibitors, in general, can have off-target effects that may confound the interpretation of their biological activity.[4]
Q3: What are the common types of off-target effects observed with small molecule inhibitors?
Small molecule inhibitors can exhibit various off-target effects, including:
-
Binding to unintended proteins: The compound may bind to proteins with similar structural motifs to the intended target, such as other kinases or enzymes.[2][6]
-
Altering signaling pathways: Inhibition of an off-target protein can lead to the modulation of unintended signaling cascades.[2][3]
-
Non-specific chemical reactivity: Some compounds can react non-specifically with cellular components, leading to general toxicity.[7]
-
Disruption of cellular processes: Off-target effects can interfere with fundamental cellular processes like cell cycle progression or metabolism.[8]
Q4: How can I begin to assess the potential for off-target effects of this compound in my cellular assay?
A good starting point is to perform dose-response experiments and observe the cellular phenotype at a range of concentrations.[7] Comparing the concentration at which the desired effect is observed with the concentration that induces broader cytotoxic effects can provide initial clues. Additionally, employing control compounds with known mechanisms of action can help to differentiate specific from non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular response that is not consistent with your hypothesis about the target pathway of this compound, or the results vary significantly between experiments.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Verify the purity and stability of your this compound stock.
-
Ensure accurate dilution and final concentration in your assay.
-
-
Perform a Dose-Response Curve:
-
Test a wide range of this compound concentrations to determine the EC50/IC50 for your observed phenotype.
-
High concentrations are more likely to induce off-target effects.[7]
-
-
Use Control Compounds:
-
Include a well-characterized inhibitor of your hypothesized target pathway as a positive control.
-
Use a structurally related but inactive compound as a negative control, if available.
-
-
Assess Cell Viability:
-
Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to distinguish between a specific phenotypic effect and general toxicity.
-
Issue 2: High Cytotoxicity at Low Concentrations
This compound induces significant cell death at concentrations where you would expect a more specific biological effect.
Troubleshooting Steps:
-
Evaluate Assay Time Points:
-
Shorten the incubation time to see if a specific phenotype can be observed before the onset of widespread cytotoxicity.
-
-
Investigate Apoptosis vs. Necrosis:
-
Use assays to determine the mode of cell death (e.g., Annexin V/PI staining, caspase activity assays). This can provide clues about the pathways involved.
-
-
Consider Non-Specific Mechanisms:
-
Evaluate potential non-specific effects such as membrane disruption or reactive oxygen species (ROS) production.
-
Data Presentation
When investigating off-target effects, it is crucial to present quantitative data in a clear and organized manner. Below are examples of how you might structure your findings.
Table 1: Dose-Response of this compound on Target Inhibition and Cell Viability
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 0.01 | 5 | 98 |
| 0.1 | 25 | 95 |
| 1 | 85 | 90 |
| 10 | 95 | 50 |
| 100 | 98 | 10 |
This table allows for a direct comparison of the on-target potency with the cytotoxic effects of the compound.
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | Inhibition (%) |
| Hypothesized Target Kinase | 85 |
| Kinase A | 5 |
| Kinase B | 75 |
| Kinase C | 10 |
| Kinase D | 60 |
This table summarizes the results of a kinase panel screen, highlighting potential off-target interactions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Kinase Profiling using a Commercial Service
To broadly assess the kinase selectivity of this compound, utilizing a commercial kinase profiling service is recommended.
General Workflow:
-
Select a kinase panel that covers a broad range of the human kinome.
-
Prepare a high-concentration stock of this compound in a suitable solvent (typically DMSO).
-
Submit the compound to the service provider according to their specific instructions. Typically, a single concentration (e.g., 1 µM or 10 µM) is used for the initial screen.
-
The service provider will perform in vitro kinase activity assays in the presence of your compound.
-
Receive a report detailing the percent inhibition of each kinase in the panel.
-
Analyze the data to identify potential off-target kinases that are significantly inhibited.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway illustrating on-target and potential off-target effects of this compound.
Experimental Workflow for Off-Target Investigation
Caption: A streamlined workflow for the systematic investigation of potential off-target effects.
Troubleshooting Logic Diagram
Caption: A logical diagram to guide troubleshooting efforts when encountering unexpected experimental outcomes.
References
- 1. This compound, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Glucosylquestiomycin interference in high-throughput screening
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Glucosylquestiomycin to interfere with high-throughput screening (HTS) assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate potential artifacts in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our screening library?
This compound is a natural product, specifically an N-glucopyranoside of questiomycin A, isolated from Microbispora sp.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as cytotoxic activity against certain cell lines.[1] Its inclusion in screening libraries is likely due to its bioactive properties, making it a candidate for hit discovery in various therapeutic areas.
Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?
While not definitively classified as a PAIN in the literature reviewed, the chemical structure of this compound contains a phenoxazin-3-one core. Phenoxazinone derivatives have been noted for their biological activities, including anticancer effects.[2][3] Compounds with highly conjugated systems, like the phenoxazinone core, can sometimes lead to assay interference. Therefore, it is prudent to consider the possibility of non-specific activity and perform appropriate counter-screens.
Q3: What are the most likely mechanisms of HTS interference for this compound?
Based on its chemical structure, the potential interference mechanisms for this compound include:
-
Compound Fluorescence: The conjugated phenoxazin-3-one ring system may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[4]
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[5]
-
Redox Activity: Quinone-like structures, which have some resemblance to the phenoxazinone core, are a known class of PAINS that can participate in redox cycling.[6] This can generate reactive oxygen species like hydrogen peroxide, leading to non-specific protein modification and false-positive signals.[4][7]
-
Cytotoxicity: As this compound has known cytotoxic effects, it can cause non-specific hits in cell-based assays by inducing cell death rather than modulating the intended target.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential interference from this compound in your HTS campaigns.
Problem 1: I'm seeing a high number of hits with this compound in my fluorescence-based assay.
-
Possible Cause: Intrinsic fluorescence of the compound.
-
Troubleshooting Steps:
-
Run a Compound Fluorescence Control: Measure the fluorescence of this compound alone at the assay concentration in the assay buffer.
-
Shift Excitation/Emission Wavelengths: If possible, adjust the assay's optical settings to wavelengths where the compound's fluorescence is minimal.[4]
-
Utilize an Orthogonal Assay: Confirm hits using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[1]
-
Problem 2: this compound shows activity across multiple, unrelated assays (frequent hitter).
-
Possible Cause: Compound aggregation.
-
Troubleshooting Steps:
-
Detergent-Based Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based activity is often attenuated by detergents.[8]
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at various concentrations of this compound in your assay buffer.
-
Vary Enzyme Concentration: For enzymatic assays, increasing the enzyme concentration can sometimes overcome the inhibitory effects of aggregation.
-
Problem 3: My hits with this compound are not reproducible in follow-up studies.
-
Possible Cause: Redox cycling leading to time-dependent, non-specific inhibition.
-
Troubleshooting Steps:
-
Redox-Activity Counter-Screen: Perform an assay to detect the generation of hydrogen peroxide in the presence of this compound and a reducing agent (e.g., DTT).[9]
-
Include Scavengers: Test if the addition of antioxidants or catalase to the assay buffer mitigates the observed activity.[7]
-
Time-Dependency Check: Evaluate if the inhibitory effect of this compound increases with pre-incubation time, which can be characteristic of redox-active compounds.
-
Problem 4: In my cell-based assay, this compound is a potent hit, but I suspect cytotoxicity.
-
Possible Cause: The compound is killing the cells rather than modulating the specific target.
-
Troubleshooting Steps:
-
Run a Cytotoxicity Counter-Screen: Use a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to determine the concentration at which this compound is toxic to the cells used in your primary screen.[10][11][12]
-
Determine the Therapeutic Window: Compare the IC50 from your primary assay with the CC50 (cytotoxic concentration 50%) from the cytotoxicity assay. A significant window between the two values suggests on-target activity.
-
Orthogonal Cell-Based Assay: Validate the hit in a different cell-based assay that measures a distinct downstream event of the target pathway.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₇ | PubChem[13] |
| Molecular Weight | 374.3 g/mol | PubChem[13] |
| XLogP3 | -0.5 | PubChem[13] |
This table summarizes key physicochemical properties of this compound.
Experimental Protocols
Protocol 1: Compound Fluorescence Measurement
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in your HTS assay buffer to the final screening concentration. Include a buffer-only control.
-
Transfer the solutions to the same type of microplate used in your primary HTS assay.
-
Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: A significant fluorescence signal from the compound-containing wells compared to the buffer control indicates intrinsic fluorescence.
Protocol 2: Detergent-Based Aggregation Counter-Screen
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Run your primary assay in parallel using both buffer conditions.
-
Test a known aggregator as a positive control and a non-aggregating compound as a negative control.
-
Analyze the results: A significant reduction in the activity of this compound in the presence of Triton X-100 suggests that the initial hit was due to aggregation.[8]
Protocol 3: Redox-Activity (H₂O₂ Detection) Assay
-
Utilize a commercially available hydrogen peroxide detection kit (e.g., Amplex Red-based assays).[14]
-
Prepare a reaction mixture containing the detection reagents, your HTS assay buffer, and a reducing agent like DTT (if present in your primary assay).
-
Add this compound at its screening concentration. Include a known redox cycler as a positive control.
-
Incubate according to the kit manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence). An increase in signal in the presence of this compound indicates H₂O₂ generation and potential redox activity.[9]
Protocol 4: General Cytotoxicity Assay (e.g., using a resazurin-based reagent)
-
Plate cells at the same density and in the same microplates as your primary HTS.
-
Treat cells with a serial dilution of this compound for the same duration as your primary assay. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Add the cytotoxicity reagent (e.g., resazurin) and incubate according to the manufacturer's protocol.
-
Measure the signal (fluorescence or absorbance).
-
Calculate the CC50 value and compare it to the IC50 from your primary screen.
Visualizations
Caption: Troubleshooting workflow for HTS hits with this compound.
Caption: Potential mechanisms of HTS interference for this compound.
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Developing Bacterial Resistance to Glucosylquestiomycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the development of bacterial resistance to Glucosylquestiomycin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a novel antibiotic isolated from Microbispora sp. TP-A0184.[1] It is a N-glucopyranoside of questiomycin A and has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] While its precise mechanism of action is a subject of ongoing research, it is believed to interfere with essential cellular processes in bacteria. Understanding the specific target is a crucial first step in investigating resistance mechanisms.
Q2: What are the common mechanisms by which bacteria can develop resistance to antibiotics like this compound?
Bacteria can develop resistance through several mechanisms, including:
-
Target Modification: Alterations in the drug's molecular target can prevent the antibiotic from binding effectively.[2][3]
-
Drug Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.[2][4]
-
Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of the drug.[2][3]
-
Active Efflux: Bacteria can acquire or upregulate pumps that actively transport the antibiotic out of the cell.[2][5]
Q3: How can I experimentally induce resistance to this compound in the lab?
A common method is through experimental evolution, where bacteria are cultured in the presence of sub-lethal and gradually increasing concentrations of the antibiotic.[6][7][8] This selective pressure encourages the survival and proliferation of mutants with increased resistance. Another method involves mutagenesis, for instance using UV irradiation, followed by selection on antibiotic-containing media.[9]
Q4: What are the key considerations for setting up an experimental evolution study for this compound resistance?
Key considerations include:
-
Choice of bacterial strain: Start with a well-characterized, susceptible strain.
-
Determining the Minimum Inhibitory Concentration (MIC): This is essential to establish the baseline susceptibility and to inform the starting concentration for the evolution experiment.
-
Incremental increase in antibiotic concentration: The rate of increase should be carefully controlled to allow for adaptation without causing the entire population to crash.
-
Population size: Larger population sizes increase the probability of rare resistance mutations occurring.
-
Number of replicate lines: Using multiple parallel lines helps to ensure the reproducibility of the evolutionary trajectories.
-
Control lines: Maintain parallel cultures without the antibiotic to monitor for general adaptation to the laboratory conditions.
Q5: How can I confirm that the observed resistance is a heritable trait?
To confirm that resistance is heritable, you should:
-
Isolate a single colony from the resistant population.
-
Culture the isolate in an antibiotic-free medium for several generations.
-
Re-test the susceptibility of the cultured isolate to this compound. If the resistance phenotype persists after passage in the absence of the antibiotic, it is considered a stable, heritable trait.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments to develop this compound resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No growth of bacteria at all, even at low this compound concentrations. | The starting concentration of the antibiotic is too high. The bacterial inoculum is not viable.[10] The culture medium is not suitable for the bacteria. | Determine the Minimum Inhibitory Concentration (MIC) accurately before starting the experiment. Use a fresh, healthy bacterial culture for inoculation.[10] Ensure the culture medium and incubation conditions are optimal for your bacterial strain. |
| The entire bacterial population dies off after a few passages. | The increase in this compound concentration is too rapid. The population size is too small, reducing the chance of resistance mutations. | Decrease the rate of antibiotic concentration increase between passages. Increase the initial population size of your cultures. |
| Resistance develops in some replicate lines but not others. | Stochastic nature of mutations. Differences in the initial population diversity. | This is an expected outcome of evolution experiments. Analyze the lines that did develop resistance to identify the underlying mechanisms. Increasing the number of replicate lines can provide more robust data. |
| The observed resistance is lost after subculturing in an antibiotic-free medium. | The resistance mechanism might be transient or dependent on the presence of the drug (e.g., inducible efflux pumps). The resistance may be due to a sub-population that is outcompeted in the absence of selective pressure. | Investigate potential inducible resistance mechanisms. Ensure you are isolating and testing single colonies from the resistant population to check for stable resistance. |
| Contamination of cultures. | Non-aseptic technique. Contaminated media or equipment. | Strictly follow aseptic techniques during all manipulations.[10][11] Regularly check the sterility of your media and equipment.[10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.[9]
Materials:
-
Bacterial strain of interest
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth directly in the 96-well plate. The concentration range should span the expected MIC.
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9] This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: Laboratory Evolution of this compound Resistance
This protocol describes a method for inducing resistance through serial passage in the presence of increasing concentrations of the antibiotic.
Materials:
-
Bacterial strain of interest
-
This compound stock solution
-
Appropriate liquid culture medium
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Start parallel cultures (at least three experimental lines and one control line) from a single colony of the susceptible bacterial strain.
-
For the experimental lines, add this compound at a sub-lethal concentration (e.g., 0.5 x MIC). The control line will not contain any antibiotic.
-
Incubate the cultures with shaking at the optimal temperature until they reach a specific growth phase (e.g., late logarithmic or early stationary phase).
-
For the next passage, dilute a small volume of each culture into fresh medium.
-
For the experimental lines, double the concentration of this compound in the fresh medium. If the bacteria fail to grow, reduce the concentration to the highest concentration at which growth was previously observed.
-
Repeat the serial passage (steps 3-5) for a desired number of generations or until a significant increase in the MIC is observed.
-
Periodically, archive samples of the evolving populations by freezing them with a cryoprotectant (e.g., glycerol) for later analysis.
-
At the end of the experiment, determine the MIC of the evolved populations and of isolated clones to quantify the level of resistance.
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: MIC of this compound against a Hypothetical Bacterial Strain
| Replicate | MIC (µg/mL) |
| 1 | 4 |
| 2 | 4 |
| 3 | 4 |
| Average | 4 |
Table 2: Evolution of this compound Resistance over 20 Passages
| Passage Number | This compound Concentration (µg/mL) in Experimental Lines | MIC of Evolved Population (µg/mL) |
| 0 | 2 (0.5x MIC) | 4 |
| 5 | 8 | 16 |
| 10 | 32 | 64 |
| 15 | 128 | 256 |
| 20 | 256 | >512 |
Visualizations
Experimental Workflow for Developing this compound Resistance
Caption: Workflow for inducing and analyzing bacterial resistance to this compound.
Potential Signaling Pathways for this compound Resistance
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. This compound, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. About Antimicrobial Resistance | Antimicrobial Resistance | CDC [cdc.gov]
- 6. [Analysis of Drug Resistance Using Experimental Evolution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental evolution reveals how bacteria gain drug resistance | RIKEN [riken.jp]
- 8. Antibiotic Resistance: Bacterial evolution on demand | eLife [elifesciences.org]
- 9. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiozindia.com [microbiozindia.com]
- 11. southernbiological.com [southernbiological.com]
Troubleshooting inconsistent results in Glucosylquestiomycin experiments
Welcome to the technical support center for Glucosylquestiomycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this novel antibiotic. Given that this compound is a relatively recent discovery, this guide is based on established principles for natural product and ansamycin antibiotic research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel N-glucopyranoside of questiomycin A.[1] While its precise molecular targets are still under extensive investigation, it has demonstrated both antibacterial activity against Gram-positive and Gram-negative bacteria and cytotoxic effects against cell lines such as U937.[1] Like other ansamycin antibiotics, it is hypothesized to interact with key cellular processes, but further target identification studies are required for a definitive mechanism.[2][3]
Q2: What is the stability of this compound in solution?
A2: The stability of this compound in various solvents and buffer systems has not been extensively published. As a general precaution for natural products, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If storing stock solutions, aliquot and store at -80°C, protected from light. Degradation may be a source of inconsistent results.
Q3: How should I prepare my this compound stock solution?
A3: Based on its chemical structure, this compound is likely soluble in organic solvents such as DMSO or ethanol. For cell-based assays, a high-concentration stock in DMSO is common. Ensure the final concentration of the solvent in your experimental media is non-toxic to the cells (typically <0.5%).
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cytotoxicity IC50 Values
You may observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based cytotoxicity assays across replicate experiments.
Possible Causes and Solutions:
-
Cell Health and Passage Number:
-
Question: Are you using cells that are healthy and within a consistent, low passage number range?
-
Answer: Cellular responses can change with high passage numbers. Always use cells from a reliable source and maintain a consistent passage number for all related experiments.
-
-
Inconsistent Seeding Density:
-
Question: Is the initial cell seeding density identical across all wells and experiments?
-
Answer: Variations in cell number at the start of the experiment will lead to variability in the final readout. Ensure thorough cell counting and a homogenous cell suspension before plating.
-
-
Compound Stability:
-
Question: Are you using freshly prepared dilutions of this compound for each experiment?
-
Answer: The compound may degrade upon storage or after dilution in aqueous media. Prepare fresh serial dilutions from a frozen stock for each assay.
-
-
Edge Effects in Microplates:
-
Question: Are you observing higher variability in the outer wells of your microplates?
-
Answer: "Edge effects" due to uneven evaporation are a common issue. To mitigate this, avoid using the outermost wells for experimental data points; instead, fill them with sterile media or buffer.
-
| Experiment | IC50 (µM) - Inconsistent | Notes | IC50 (µM) - Consistent | Notes |
| 1 | 5.2 | High passage cells | 4.8 | Low passage cells, fresh dilutions |
| 2 | 12.8 | Uneven cell seeding | 5.1 | Consistent seeding, plate edges unused |
| 3 | 8.5 | Used old dilutions | 4.9 | Fresh dilutions from new stock |
Issue 2: Poor Reproducibility in Antibacterial Assays (MIC values)
You may be experiencing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against your bacterial strains.
Possible Causes and Solutions:
-
Inoculum Density:
-
Question: Is the bacterial inoculum standardized for every experiment?
-
Answer: The density of the bacterial suspension is critical for reproducible MIC results. Standardize your inoculum to a 0.5 McFarland standard for each assay.
-
-
Compound Precipitation:
-
Question: Have you observed any precipitation of this compound in the culture medium?
-
Answer: The compound may have limited solubility in aqueous broth. Visually inspect your dilution series for any signs of precipitation. If observed, consider using a different solvent or adding a solubilizing agent that does not affect bacterial growth.
-
-
Bacterial Growth Phase:
-
Question: Are you consistently using bacteria from the same growth phase?
-
Answer: Bacteria in different growth phases (e.g., lag vs. exponential) can exhibit different susceptibilities to antibiotics. Always prepare your inoculum from a fresh overnight culture in the exponential growth phase.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Readout: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assay
References
- 1. This compound, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Glucosylquestiomycin
Welcome to the technical support center for Glucosylquestiomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy with this compound despite good in vitro activity. What are the potential causes?
A1: Low in vivo efficacy, despite potent in vitro activity, often points to poor oral bioavailability. The primary factors affecting bioavailability are a drug's aqueous solubility and its permeability across the intestinal epithelium. Based on its chemical structure, this compound (C18H18N2O7) possesses a hydrophilic glucose moiety, suggesting it likely has adequate aqueous solubility[1][2]. Therefore, the investigation should focus on two primary hypotheses:
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall.
-
Active Efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps, such as P-glycoprotein (P-gp).
To determine the root cause, we recommend performing an in vitro intestinal permeability assay, such as the Caco-2 permeability assay.
Q2: How can we determine if this compound has low permeability or is an efflux pump substrate?
A2: A bidirectional Caco-2 permeability assay is the industry-standard method to assess a compound's intestinal permeability and identify if it is a substrate for efflux transporters[3][4]. This assay measures the rate of transport across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that mimics the intestinal barrier) in two directions:
-
Apical (A) to Basolateral (B): Mimics absorption from the gut into the bloodstream.
-
Basolateral (B) to Apical (A): Mimics efflux from the bloodstream back into the gut.
By comparing the apparent permeability coefficients (Papp) in both directions, an efflux ratio (ER) is calculated (ER = Papp(B-A) / Papp(A-B)).
-
An ER > 2 suggests that the compound is subject to active efflux[3].
-
A low Papp(A-B) value generally indicates low passive permeability.
Q3: Based on the Caco-2 assay results, what strategies can we employ?
A3: The appropriate strategy depends on the experimental outcome:
-
If Low Permeability is the issue (Low Papp, ER < 2): Focus on methods that enhance passage across the intestinal barrier. Promising strategies include formulation into nanoparticle systems (e.g., Solid Lipid Nanoparticles) or developing a prodrug with enhanced lipophilicity[5][6].
-
If Active Efflux is the issue (ER > 2): The primary strategy is the co-administration of an efflux pump inhibitor (EPI) . Alternatively, nanoparticle formulations can sometimes help bypass efflux mechanisms[7][8].
-
If Both are issues (Low Papp, ER > 2): A combination approach may be necessary, such as encapsulating this compound in a nanoparticle system that also includes an EPI.
Troubleshooting Guides & Methodologies
Issue 1: Characterizing and Overcoming Low Intestinal Permeability
This guide will walk you through determining the permeability of this compound and suggest strategies if it is found to be low.
Caption: Workflow for diagnosing and addressing the cause of poor bioavailability.
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture for 18-22 days to allow differentiation into a polarized monolayer[3].
-
Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm²[9]. The permeability of a paracellular marker like Lucifer yellow should also be assessed to confirm tight junction integrity[3].
-
-
Assay Procedure:
-
Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4[10].
-
For A -> B transport: Add the dosing solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.
-
For B -> A transport: Add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours)[10].
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis & Calculation:
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation[3]: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver compartment (mol/s)
-
A = Surface area of the insert (cm²)
-
C₀ = Initial concentration in the donor compartment (mol/cm³)
-
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).
-
The following table illustrates how to present and interpret Caco-2 data. Control compounds with known permeability characteristics should be included.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| Antipyrine (High Perm.) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| Talinolol (P-gp Substrate) | 1.2 | 15.6 | 13.0 | Low (due to efflux) |
| This compound (Hypothetical) | 0.8 | 1.1 | 1.38 | Low |
In this hypothetical example, this compound shows low intrinsic permeability but is not a significant substrate for efflux, suggesting it may be a BCS Class III compound.
Encapsulating this compound in SLNs can enhance its absorption by protecting it from degradation and facilitating transport across the intestinal epithelium.
This is a widely used method for preparing SLNs[11][12].
-
Preparation of Phases:
-
Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve a predetermined amount of this compound in the molten lipid.
-
Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion[12].
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles at 500-1500 bar)[12]. The high shear forces reduce the emulsion droplets to the nanometer scale.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid droplets solidify, forming SLNs with this compound encapsulated within the solid matrix.
-
-
Characterization:
-
Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Caption: Experimental workflow for preparing Solid Lipid Nanoparticles (SLNs).
A prodrug approach involves chemically modifying this compound to create a more lipophilic derivative that can cross the intestinal membrane more easily. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, releasing the active this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H18N2O7 | CID 9999456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. jddtonline.info [jddtonline.info]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Inhibitor Bicalutamide Increases Oral Bioavailability of the Poorly Soluble Efflux Substrate Docetaxel in Co-Amorphous Anti-Cancer Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of Glucosylquestiomycin and Questiomycin
For Immediate Release
This guide presents a detailed comparison of the antibacterial activity of Glucosylquestiomycin and its parent compound, questiomycin. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the available data, experimental methodologies, and potential mechanisms of action for these two phenoxazine compounds.
Introduction to this compound and Questiomycin
This compound is a novel N-glucopyranoside derivative of questiomycin A, first isolated from the culture broth of Microbispora sp. TP-A0184.[1] Both compounds belong to the phenoxazine class of antibiotics, which are known for their broad-spectrum biological activities. While questiomycin A has been studied for its antibacterial, algicidal, and cytotoxic effects, the antibacterial profile of its glycosylated form, this compound, is of significant interest for potential therapeutic applications. This guide aims to collate and present the existing data to facilitate a clear comparison of their antibacterial efficacy.
Quantitative Antibacterial Activity
This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Unfortunately, specific MIC values from this initial discovery have not been published, precluding a detailed quantitative comparison at this time.
Questiomycin A , on the other hand, has been evaluated against a limited selection of bacterial species. The available data on its MIC values are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of Questiomycin A against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium scrofulaceum | 2.8 | |
| Mycobacterium marinum | 11.3 | |
| Mycobacterium intracellulare | 5.6 | |
| Mycobacterium tuberculosis | >45 | |
| Mycobacterium smegmatis | >45 | |
| Mycobacterium kansasii | >45 | |
| Mycobacterium fortuitum | >45 | |
| Escherichia coli | Inactive | |
| Pseudomonas aeruginosa | Inactive | |
| Salmonella typhimurium | Inactive | |
| Staphylococcus aureus | Inactive | |
| Listeria monocytogenes | Inactive |
Note: The term "Inactive" indicates that no significant antibacterial activity was observed at the tested concentrations.
Based on the available data, questiomycin A demonstrates selective activity against certain species of Mycobacterium, while showing limited to no activity against other common Gram-positive and Gram-negative bacteria. The lack of specific MIC values for this compound prevents a direct comparison of potency. Further research is critically needed to establish the MICs of this compound against a broad panel of clinically relevant bacteria to enable a comprehensive assessment of its antibacterial spectrum and potency relative to questiomycin A.
Experimental Protocols
The determination of antibacterial activity for these compounds generally follows established microbiological methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.
Experimental Workflow for MIC Determination
Detailed Method for Broth Microdilution Assay:
-
Bacterial Strain Preparation: A pure culture of the test bacterial strain is grown in a suitable broth medium overnight at the optimal temperature. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Test Compound Preparation: The test compound (this compound or questiomycin) is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using the appropriate growth medium to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (bacteria and medium only) and a sterility control (medium only), are also prepared.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanism of Action
The precise molecular mechanisms of antibacterial action for this compound and questiomycin have not been fully elucidated. However, as members of the phenoxazine class of antibiotics, their activity is likely related to the planar phenoxazine ring system.
Proposed Signaling Pathway Involvement
A commonly proposed mechanism for phenoxazine antibiotics is the intercalation of the planar aromatic ring system between the base pairs of DNA. This interaction can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death. The addition of a glucose moiety in this compound may influence its cellular uptake, solubility, and interaction with the molecular target, potentially altering its antibacterial activity compared to questiomycin. However, further experimental evidence is required to confirm this hypothesis.
Conclusion and Future Directions
The available evidence indicates that both this compound and questiomycin are bioactive compounds with antibacterial properties. Questiomycin A has demonstrated selective activity against certain Mycobacterium species. While this compound is known to be active against both Gram-positive and Gram-negative bacteria, a lack of quantitative MIC data currently hinders a direct and comprehensive comparison of its antibacterial efficacy with that of questiomycin A.
To fully assess the therapeutic potential of this compound and to understand the impact of glycosylation on the antibacterial activity of questiomycin, future research should prioritize:
-
Determination of the MIC values of this compound against a broad and diverse panel of clinically relevant Gram-positive and Gram-negative bacterial strains.
-
Direct, side-by-side comparative studies of the antibacterial activity of this compound and questiomycin A using standardized methodologies.
-
Elucidation of the specific molecular targets and mechanisms of action for both compounds to understand the basis of their antibacterial effects.
Such studies will be invaluable for guiding further drug development efforts and for determining the potential clinical utility of these phenoxazine antibiotics.
References
Validating the Mechanism of Action of Glucosylquestiomycin in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glucosylquestiomycin, a novel antibiotic isolated from Microbispora sp., has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] While the precise mechanism of action for this glycosylated phenoxazine compound has not been definitively elucidated in publicly available literature, its structural components suggest potential pathways for its antibacterial effects. This guide provides a comparative analysis of the plausible mechanisms of action for this compound against established antibiotic classes, supported by experimental data for these alternatives.
Proposed Mechanisms of Action for this compound
Based on the known activities of its structural relatives, two primary mechanisms of action are proposed for this compound:
-
Cell Membrane and Cell Wall Disruption: The aglycone of this compound is questiomycin A. A closely related compound, questin, has been shown to disrupt the cell wall and membrane of Vibrio harveyi. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. It is plausible that this compound exerts a similar effect.
-
DNA Intercalation: The core structure of questiomycin A is a phenoxazine ring. Phenoxazine derivatives are known to act as DNA intercalating agents. This mode of action involves the insertion of the planar phenoxazine moiety between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to bacteriostasis or bactericidal effects.
Comparison with Alternative Antibiotic Classes
To provide a framework for validating the mechanism of this compound, we compare its hypothetical actions with three well-characterized antibiotic classes: fluoroquinolones (DNA synthesis inhibitors), penicillins (cell wall synthesis inhibitors), and aminoglycosides (protein synthesis inhibitors).
Quantitative Performance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected alternative antibiotics against common Gram-positive and Gram-negative bacteria. Note: Specific MIC data for this compound is not currently available in the public domain. The data for Questin against Vibrio harveyi is included for context.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (Gram-positive)
| Antibiotic | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Proposed: Cell Membrane Disruption / DNA Intercalation | Data Not Available |
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV Inhibitor | 0.25 - 1 |
| Penicillin | Peptidoglycan Synthesis Inhibitor | ≤ 0.125 - 24 |
| Gentamicin | 30S Ribosomal Subunit Inhibitor | 0.235 - 8 |
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli (Gram-negative)
| Antibiotic | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Proposed: Cell Membrane Disruption / DNA Intercalation | Data Not Available |
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV Inhibitor | ≤ 0.06 - ≥ 4 |
| Penicillin | Peptidoglycan Synthesis Inhibitor | Generally resistant |
| Gentamicin | 30S Ribosomal Subunit Inhibitor | 0.002 - 64 |
Table 3: Minimum Inhibitory Concentration (MIC) of Questin against Vibrio harveyi (Gram-negative)
| Compound | MIC (µg/mL) |
| Questin | Data not specified in abstract |
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanisms of this compound, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight and dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the antibiotic at which no visible turbidity (bacterial growth) is observed.
Cell Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents.
Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer.
-
NPN Addition: Add NPN, a fluorescent dye that fluoresces in a hydrophobic environment, to the bacterial suspension.
-
Treatment: Add different concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that NPN has entered the damaged cell membrane.
DNA Intercalation Assay
This assay determines if a compound can insert itself between the base pairs of DNA.
Protocol: DNA Unwinding Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA and a DNA topoisomerase I in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture to allow for topoisomerase activity.
-
Reaction Termination: Stop the reaction and deproteinize the sample.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalating agents will cause the unwinding of supercoiled DNA, leading to a change in its electrophoretic mobility.
Visualizing Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Proposed signaling pathways for this compound's action.
Caption: Logical relationship of this compound to its proposed mechanisms.
References
- 1. This compound, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucosylquestiomycin Cytotoxicity in Normal vs. Cancer Cells: A Methodological Guide
Disclaimer: As of November 2025, publicly available experimental data specifically detailing a comparative analysis of Glucosylquestiomycin cytotoxicity in normal versus cancer cells is limited. This guide will therefore provide a comprehensive framework and standardized methodologies for conducting such a comparative analysis, drawing upon established principles of cytotoxicity testing and cancer research. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.
The selective induction of cell death in cancerous cells while sparing normal, healthy cells is a primary goal in the development of targeted cancer therapies.[1][2] This guide outlines the experimental protocols and data presentation necessary to evaluate the differential cytotoxic effects of a compound, using this compound as a placeholder, on malignant and non-malignant cell lines.
Data Presentation: Comparative Cytotoxicity
A crucial aspect of evaluating a potential anti-cancer agent is quantifying its cytotoxic potency. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this purpose.[3][4] The following table provides a template for presenting IC50 values, which should be determined through robust experimental assays. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a more favorable therapeutic window.[5]
Table 1: Comparative IC50 Values of this compound (Hypothetical Data)
| Cell Line | Type | This compound IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 15 | 6.7 |
| MDA-MB-231 | Breast Cancer | 10 | 10.0 |
| A549 | Lung Cancer | 25 | 4.0 |
| HepG2 | Liver Cancer | 18 | 5.6 |
| MCF-10A | Normal Breast | 100 | - |
| BEAS-2B | Normal Lung | 100 | - |
| THLE-2 | Normal Liver | 100 | - |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[6][7]
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Culture selected cancer and normal cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include untreated control wells and solvent control wells.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time is a critical variable and should be optimized for each cell line.[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway: Intrinsic Apoptosis
Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death.[8] The intrinsic (or mitochondrial) pathway is a common mechanism activated by cellular stress, such as that induced by a cytotoxic compound.[9] Understanding whether this compound activates this pathway in cancer cells is key to elucidating its mechanism of action.
Caption: The intrinsic apoptosis signaling pathway.
References
- 1. opentrons.com [opentrons.com]
- 2. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. m.youtube.com [m.youtube.com]
- 9. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Potential: A Guide for Glucosylquestiomycin and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the potential for cross-resistance between the novel antibiotic Glucosylquestiomycin and other existing antimicrobial agents. Due to the limited specific research on this compound's cross-resistance profile, this document outlines the theoretical basis for such studies, presents hypothetical experimental data for illustrative purposes, and provides detailed protocols for conducting future investigations.
Introduction to this compound and Cross-Resistance
This compound is a novel N-glucopyranoside of questiomycin A, an antibiotic belonging to the phenoxazinone class.[1] It has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as yeasts.[1] Understanding the potential for cross-resistance is crucial in the development of any new antimicrobial agent. Cross-resistance occurs when a single mechanism confers resistance to multiple drugs, potentially limiting the clinical utility of a new antibiotic in environments where resistance to other drugs is already prevalent.[2]
Putative Mechanism of Action of Phenoxazinones
The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from studies on its parent compound, Questiomycin A, and other phenoxazinone antibiotics. Evidence suggests that phenoxazinones may possess multiple mechanisms of action, which could potentially slow the development of resistance.[3]
Potential mechanisms include:
-
Interference with Melanin Biosynthesis: Some phenoxazinones have been shown to inhibit melanogenesis, suggesting an interaction with melanin production pathways.[4]
-
Induction of Apoptosis: Studies have indicated that these compounds can induce apoptosis in cancer cells through the activation of signaling pathways such as ERK and JNK, and the generation of reactive oxygen species (ROS).[5]
-
Inhibition of Aromatase and Sulfatases: Questiomycin A has been found to inhibit these enzymes.[]
The presence of the phenoxazinone chromophore is considered essential for the biological activity of this class of compounds.[4]
Hypothetical Cross-Resistance Study: this compound
The following sections detail a hypothetical study to assess the cross-resistance profile of this compound.
Experimental Protocols
Objective: To determine if resistance to common antimicrobial agents confers cross-resistance to this compound in a panel of clinically relevant bacterial strains.
1. Bacterial Strains:
-
A panel of well-characterized laboratory strains and clinical isolates with known resistance mechanisms to various antibiotic classes (e.g., beta-lactams, aminoglycosides, quinolones, macrolides, glycopeptides).
-
Include susceptible wild-type strains of the same species as controls (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis).
2. Antimicrobial Agents:
-
This compound (test agent)
-
A selection of representative antibiotics from different classes:
-
Beta-lactams: Methicillin, Ceftazidime
-
Aminoglycosides: Gentamicin, Amikacin
-
Quinolones: Ciprofloxacin, Levofloxacin
-
Macrolides: Erythromycin, Azithromycin
-
Glycopeptides: Vancomycin
-
Tetracyclines: Tetracycline
-
3. Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC of this compound and the panel of comparator antibiotics will be determined for all bacterial strains using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Briefly, serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
4. Selection of Resistant Mutants:
-
Spontaneous resistant mutants to each of the comparator antibiotics will be selected by plating a high-density bacterial culture (e.g., 10^9 to 10^10 CFU) onto agar plates containing the antibiotic at concentrations 4x, 8x, and 16x the MIC of the susceptible parent strain.
-
Colonies that grow after 48-72 hours of incubation are subcultured on antibiotic-containing plates to confirm the resistance phenotype.
5. Cross-Resistance Testing:
-
The MIC of this compound will be determined for the selected resistant mutants.
-
A significant increase (e.g., ≥4-fold) in the MIC of this compound for a resistant mutant compared to its susceptible parent strain would indicate cross-resistance.
Data Presentation: Hypothetical MIC Values
The following table presents hypothetical data from a cross-resistance study of this compound against a panel of Staphylococcus aureus strains.
| Strain ID | Resistance Phenotype | Mechanism of Resistance (Hypothetical) | Methicillin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Fold-change in this compound MIC |
| SA-WT | Wild-Type Susceptible | - | 1 | 0.5 | 0.25 | 2 | - |
| SA-MRSA | Methicillin-Resistant | mecA gene | >256 | 0.5 | 0.25 | 2 | 1 |
| SA-GentR | Gentamicin-Resistant | Aminoglycoside-modifying enzyme | 1 | 64 | 0.25 | 4 | 2 |
| SA-CipR | Ciprofloxacin-Resistant | gyrA mutation | 1 | 0.5 | 32 | 2 | 1 |
| SA-MDR | Multi-Drug Resistant | Efflux pump overexpression | >256 | 16 | 128 | 16 | 8 |
Interpretation of Hypothetical Data: In this example, the methicillin-resistant and ciprofloxacin-resistant strains do not show cross-resistance to this compound. The gentamicin-resistant strain shows a minor (2-fold) increase in the MIC of this compound. However, the multi-drug resistant strain with a hypothesized efflux pump overexpression exhibits a significant (8-fold) increase in the MIC of this compound, suggesting potential cross-resistance mediated by this mechanism.
Experimental Workflow
Discussion and Future Directions
The potential for cross-resistance to this compound will largely depend on its specific molecular target(s) and its susceptibility to general resistance mechanisms such as efflux pumps and enzymatic inactivation. If this compound indeed has multiple targets, as is suggested for some phenoxazinones, the likelihood of pre-existing single-target resistance mechanisms conferring high-level resistance may be reduced.
Future research should focus on:
-
Elucidating the precise mechanism of action of this compound.
-
Conducting comprehensive cross-resistance studies as outlined above against a broad panel of clinical isolates with diverse and well-characterized resistance mechanisms.
-
Investigating the potential for development of de novo resistance to this compound and characterizing the genetic basis of any observed resistance.
By systematically evaluating the cross-resistance profile of this compound, the scientific community can better anticipate its potential clinical efficacy and strategically position it in the current landscape of antimicrobial therapies.
References
- 1. This compound, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance – REVIVE [revive.gardp.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy Questiomycin A (EVT-281213) | 1916-59-2 [evitachem.com]
- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Glucosylquestiomycin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Glucosylquestiomycin, an antibiotic, requires careful consideration for its disposal to mitigate risks such as the development of antibiotic-resistant bacteria and environmental contamination.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, based on general best practices for antibiotic and chemical waste management.
Hazard and Safety Overview
Table 1: Summary of Potential Hazards and Handling Precautions
| Hazard Category | Description | Recommended Precautions |
| Human Health | May cause skin, eye, and respiratory irritation.[3] Inhalation of dusts should be avoided.[4] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[4] |
| Environmental | Harmful to aquatic life.[4] Contributes to antibiotic resistance.[1] | Do not release into the environment.[4] Dispose of as hazardous chemical waste.[1] |
| Chemical | Combustible.[4] Hazardous decomposition products may include carbon and nitrogen oxides.[5] | Store in a tightly closed, dry place.[4] Avoid ignition sources. |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Approved hazardous chemical waste container, clearly labeled.
-
Sealable plastic bag.[6]
-
Inert absorbent material (e.g., vermiculite, sand).
Procedure:
-
Risk Assessment and Preparation:
-
Conduct a risk assessment for the disposal process.
-
Ensure a designated area for waste handling is clean and uncluttered.
-
Don appropriate PPE before handling the compound.
-
-
Handling of Pure Compound (Solid Waste):
-
Handling of Solutions (Liquid Waste):
-
Aqueous solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.
-
For small residual amounts in containers, rinse the container with a suitable solvent (e.g., water or as recommended for the experimental solvent) and collect the rinsate in the hazardous waste container.
-
-
Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a sealed plastic bag and then into the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by thoroughly rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area until it is collected by a licensed chemical waste disposal service.
-
Follow all institutional and local regulations for hazardous waste disposal.[1][7] The primary recommended disposal method is incineration at a licensed facility.[7]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship. Always consult your institution's specific guidelines for hazardous waste management.[1]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. emro.who.int [emro.who.int]
Personal protective equipment for handling Glucosylquestiomycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Glucosylquestiomycin. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of this potent compound.
Hazard Identification and Risk Assessment
This compound is a derivative of Questiomycin A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety profile is extrapolated from its structural analog, Questiomycin A, and general knowledge of cytotoxic compounds. Questiomycin A is classified as hazardous, and therefore, this compound should be handled with extreme caution.
Hazard Classifications for the Structural Analog (Questiomycin A) [1]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
Toxicological Data for Questiomycin A [1]
| Test | Result | Species |
| Intraperitoneal LD50 | 200 mg/kg | Mouse |
Due to its cytotoxic potential, this compound should be treated as a potent compound. For such substances with limited toxicological data, an Occupational Exposure Band (OEB) approach is recommended to assign control strategies.[2] Given the hazards of its analog, a high level of containment is warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes or aerosol generation.[4] | Protects against accidental splashes to the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment enclosure. For higher-risk procedures, a powered air-purifying respirator (PAPR) is recommended.[5] | Prevents inhalation of the powdered compound. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. For large-scale operations or in case of a spill, a chemical-resistant suit may be necessary.[3] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn when handling large quantities or in the event of a spill. | Protects feet from spills and falling objects. |
Glove Selection and Performance
The choice of glove material is critical. While nitrile gloves offer good resistance to a range of chemicals, it is crucial to consult manufacturer-specific permeation and degradation data for the solvents being used.[6] Factors such as glove thickness and movement can significantly impact breakthrough times.[6][7]
Glove Permeation and Degradation Ratings (General Guidance) [8]
| Rating | Breakthrough Time | Permeation Rate | Degradation |
| Excellent (E) | > 480 minutes | < 0.9 µg/cm²/min | No significant change |
| Good (G) | > 240 minutes | < 90 µg/cm²/min | Minor physical changes |
| Fair (F) | > 60 minutes | < 900 µg/cm²/min | Moderate physical changes |
| Poor (P) | < 30 minutes | < 9000 µg/cm²/min | Significant physical changes |
| Not Recommended (NR) | < 15 minutes | > 9000 µg/cm²/min | Severe degradation |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is necessary to minimize the risk of exposure during handling and disposal of this compound.
Step-by-Step Handling Procedure for Powdered this compound
-
Preparation:
-
Weighing and Reconstitution:
-
Perform all weighing operations within a containment device, such as a ventilated balance enclosure or a fume hood.
-
Use dedicated spatulas and weighing boats.
-
To minimize dust generation, gently handle the container of this compound.
-
If reconstituting, add the solvent slowly to the powder to avoid aerosolization.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE in a designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, wipes, weighing paper, disposable lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all contaminated liquid waste in a sealed, shatter-resistant container that is clearly labeled as hazardous waste.
-
-
Sharps:
-
Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Visual Workflow and Procedural Diagrams
The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.
Caption: PPE selection workflow based on risk assessment.
Caption: Step-by-step procedure for handling and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ilcdover.com [ilcdover.com]
- 3. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxazine | C12H9NO | CID 67278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. gloves.com [gloves.com]
- 7. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. escopharma.com [escopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
